2-Bromo-7-chlorothiazolo[4,5-c]pyridine
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Overview
Description
2-Bromo-7-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Preparation Methods
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Bromo-7-chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-7-chlorothiazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorothiazolo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Bromo-7-chlorothiazolo[4,5-c]pyridine can be compared with other thiazole-pyridine derivatives, such as:
- 2-Bromo-4-chloro-6-aza-1,3-benzothiazole
- 2-Bromo-7-chloro[1,3]thiazolo[5,4-c]pyridine
These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties .
Properties
Molecular Formula |
C6H2BrClN2S |
---|---|
Molecular Weight |
249.52 g/mol |
IUPAC Name |
2-bromo-7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-4-2-9-1-3(8)5(4)11-6/h1-2H |
InChI Key |
ZXFVYNKJLPYJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC(=N2)Br |
Origin of Product |
United States |
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